molecular formula C8H9NS B7777748 CID 101478

CID 101478

Cat. No. B7777748
M. Wt: 151.23 g/mol
InChI Key: VXQROEXTWNTASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 101478 is a useful research compound. Its molecular formula is C8H9NS and its molecular weight is 151.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 101478 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 101478 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 101478 involves the condensation of 2,4-dichloro-5-nitrophenol with 2-amino-5-methylthiazole followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitrophenol, 2-amino-5-methylthiazole

Reaction
Step 1: 2,4-dichloro-5-nitrophenol is dissolved in a solvent such as ethanol or methanol., Step 2: 2-amino-5-methylthiazole is added to the solution and the mixture is heated under reflux for several hours., Step 3: The reaction mixture is cooled and the product is isolated by filtration or extraction., Step 4: The isolated product is dissolved in a solvent such as ethanol or methanol., Step 5: The nitro group is reduced to an amino group using a reducing agent such as sodium dithionite or iron powder., Step 6: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

properties

IUPAC Name

N-methylbenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQROEXTWNTASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101478

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